2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine typically involves the following steps:
-
Formation of the Quinazoline Core: : The quinazoline core can be synthesized through the cyclization of o-amino benzamides with appropriate reagents. For instance, a common method involves the reaction of o-amino benzamide with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazoline ring .
-
Introduction of the Chloro Group: : The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This step typically requires careful control of reaction conditions to ensure selective chlorination at the desired position.
-
Substitution with Cyclohexyl and 4-Methoxyphenyl Groups: : The final step involves the substitution of the quinazoline core with cyclohexyl and 4-methoxyphenyl groups. This can be achieved through nucleophilic substitution reactions, where the quinazoline derivative reacts with cyclohexylamine and 4-methoxyaniline under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazoline derivatives with different oxidation states.
-
Reduction: : Reduction reactions can target the quinazoline core or the chloro group, potentially yielding amine or hydroquinazoline derivatives.
-
Substitution: : The chloro group can be substituted with various nucleophiles, such as amines or thiols, to generate a wide range of substituted quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like amines, thiols, or alkoxides under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted quinazolines with different functional groups.
Scientific Research Applications
2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine has several scientific research applications:
-
Chemistry: : It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry and materials science.
-
Biology: : The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with specific biological targets makes it a candidate for drug development.
-
Medicine: : Research into its pharmacological properties may lead to the development of new therapeutic agents for treating various diseases, such as cancer and infectious diseases.
-
Industry: : The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
-
2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine: : This compound shares a similar structure but has a methyl group instead of a cyclohexyl group. It is known for its potent biological activities, including apoptosis induction and cell proliferation inhibition .
-
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-quinazolin-4-amine: : This compound features a thiazole ring instead of a cyclohexyl group and exhibits significant biological activities .
Uniqueness
2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group may influence its lipophilicity, membrane permeability, and interaction with biological targets, differentiating it from other similar compounds.
Properties
CAS No. |
827030-67-1 |
---|---|
Molecular Formula |
C21H22ClN3O |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
2-chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H22ClN3O/c1-26-17-13-11-16(12-14-17)25(15-7-3-2-4-8-15)20-18-9-5-6-10-19(18)23-21(22)24-20/h5-6,9-15H,2-4,7-8H2,1H3 |
InChI Key |
OSBPVTLZCTWHGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CCCCC2)C3=NC(=NC4=CC=CC=C43)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.